(6-Propoxypyridin-3-yl)boronic acid
Overview
Description
(6-Propoxypyridin-3-yl)boronic acid is an organic compound with the molecular formula C8H12BNO3 It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a pyridine ring substituted with a propoxy group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Propoxypyridin-3-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation: This method involves the exchange of a halogen atom on a pyridine derivative with a metal, followed by borylation to introduce the boronic acid group.
Directed Ortho-Metallation (DoM) and Borylation: This approach uses metal-hydrogen exchange at the ortho position relative to a directing group, followed by borylation.
Palladium-Catalyzed Cross-Coupling: Halopyridines can be coupled with tetraalkoxydiborane or dialkoxyhydroborane using palladium catalysts to form the boronic acid derivative.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(6-Propoxypyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while reduction can produce boranes .
Scientific Research Applications
(6-Propoxypyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Propoxypyridin-3-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications . The compound can inhibit enzymes by binding to active site residues, thereby blocking substrate access and catalytic activity .
Comparison with Similar Compounds
Similar Compounds
6-Aminopyridine-3-boronic acid: Similar in structure but with an amino group instead of a propoxy group.
Phenylboronic acid: A simpler boronic acid derivative with a phenyl group instead of a pyridine ring.
Uniqueness
(6-Propoxypyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the propoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound in various research applications .
Properties
IUPAC Name |
(6-propoxypyridin-3-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-2-5-13-8-4-3-7(6-10-8)9(11)12/h3-4,6,11-12H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLTUVAWEWYGJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674996 | |
Record name | (6-Propoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-50-3 | |
Record name | B-(6-Propoxy-3-pyridinyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-50-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Propoxypyridin-3-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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